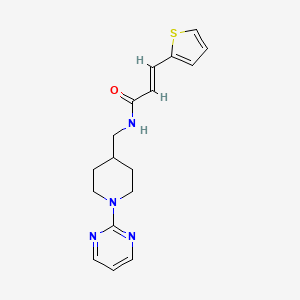

(E)-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)acrylamide

Description

This compound is an acrylamide derivative featuring a pyrimidinyl-substituted piperidine moiety and a thiophene ring. The (E)-configuration of the acrylamide group ensures structural rigidity, which is critical for receptor binding specificity. The thiophene group, a bioisostere for phenyl rings, may enhance metabolic stability and binding affinity to target proteins .

Properties

IUPAC Name |

(E)-N-[(1-pyrimidin-2-ylpiperidin-4-yl)methyl]-3-thiophen-2-ylprop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N4OS/c22-16(5-4-15-3-1-12-23-15)20-13-14-6-10-21(11-7-14)17-18-8-2-9-19-17/h1-5,8-9,12,14H,6-7,10-11,13H2,(H,20,22)/b5-4+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRPXKNQPERZXSC-SNAWJCMRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)C=CC2=CC=CS2)C3=NC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCC1CNC(=O)/C=C/C2=CC=CS2)C3=NC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)acrylamide is a complex organic compound with potential therapeutic applications. This article delves into its biological activity, exploring its mechanisms of action, cellular effects, and potential therapeutic uses based on diverse research findings.

The compound has the following chemical characteristics:

- Molecular Formula : C17H20N4OS

- Molecular Weight : 328.43 g/mol

- IUPAC Name : (E)-N-[(1-pyrimidin-2-ylpiperidin-4-yl)methyl]-3-thiophen-2-ylprop-2-enamide

Research indicates that this compound interacts with various biological targets, particularly protein kinases. Notably, it has been shown to inhibit Protein Kinase B (PKB or Akt), which is crucial in cell signaling pathways involved in cell growth and survival. By inhibiting PKB, the compound can induce apoptosis in cancer cells and reduce cell proliferation, showcasing its potential as an anticancer agent.

Anticancer Activity

Studies have demonstrated that (E)-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)acrylamide exhibits significant anticancer properties. It has been shown to:

- Induce apoptosis in various cancer cell lines.

- Inhibit tumor growth in preclinical models by targeting key signaling pathways involved in cancer progression .

Anti-Angiogenic Effects

The compound has also been found to possess anti-angiogenic properties, which are critical for preventing tumor vascularization. This effect is mediated through the inhibition of endothelial cell proliferation and migration, essential processes for new blood vessel formation.

Antimicrobial Properties

Emerging research suggests that this compound may exhibit antimicrobial activity. Preliminary studies indicate effectiveness against certain bacterial strains, although further investigation is needed to fully elucidate its spectrum of activity and mechanism.

Research Findings and Case Studies

The following table summarizes key findings from various studies on the biological activity of (E)-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)acrylamide:

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues with Pyrimidine/Piperidine Moieties

- (E)-2-cyano-N-(4-methyl-3-(4-(pyridin-3-yl)pyrimidin-2-ylamino)phenyl)-3-(thiophen-2-yl)acrylamide (): Key Differences: Incorporates a cyano group and a pyridinylpyrimidinylamino substituent instead of the pyrimidinylpiperidinylmethyl group. The pyridine substitution may alter selectivity compared to the target compound’s piperidine ring .

- (E)-3-(4-(4-cyano-2,6-dimethylphenoxy)-2-((4-cyanophenyl)amino)pyrimidin-5-yl)-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)acrylamide (): Key Differences: Features a methylsulfonyl-piperidine group and dual cyano substituents. Implications: The sulfonyl group improves solubility but may reduce membrane permeability. The compound demonstrated an 80.9% synthetic yield and a melting point of 175–177°C, suggesting robust crystallinity .

Thiophene-Containing Analogues

- DM497: (E)-3-(thiophen-2-yl)-N-(p-tolyl)acrylamide (): Key Differences: Lacks the piperidine-pyrimidine moiety, simplifying the structure. Biological Activity: Acts as a positive allosteric modulator (PAM) for γ-aminobutyric acid type A receptors (GABAARs), with an EC₅₀ of 12 µM. The absence of the piperidine-pyrimidine group likely limits its selectivity for kinase targets .

- (E)-N-(3-(methyl(nitroso)amino)propyl)-3-(thiophen-2-yl)acrylamide (): Key Differences: Contains a nitroso group, a known mutagenic impurity. Implications: Highlights the importance of structural modifications (e.g., avoiding nitroso groups) to enhance safety profiles in drug development .

Sulfonamide and Heterocyclic Derivatives

- (E)-N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)-3-(4-methoxyphenyl)acrylamide (): Key Differences: Includes a sulfamoylphenyl group and methoxyphenyl substituent.

Structure-Activity Relationships (SAR)

- Piperidine-Pyrimidine Hybrid : Enhances basicity and solubility, critical for oral bioavailability.

- Thiophene vs. Phenyl : Thiophene’s lower electron density may reduce oxidative metabolism, extending half-life.

- Acrylamide Geometry : The (E)-configuration prevents steric clashes, optimizing binding to kinases or receptors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.